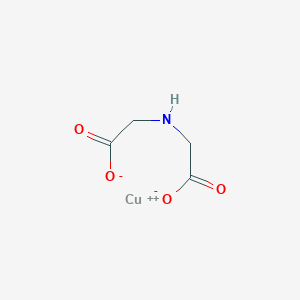
Hydrogénophosphate de sodium et de naphtalène-2-yle
Vue d'ensemble
Description
Sodium 2-naphthyl hydrogen phosphate is a chemical compound that has been studied in various contexts, including its role as a substrate for measuring enzymatic activity and its characteristics within chemical syntheses and reactions. Although the exact compound "Sodium 2-naphthyl hydrogen phosphate" was not directly identified, related research on sodium naphthyl phosphates provides insights into their chemical behavior and applications.
Synthesis Analysis
The synthesis of sodium phosphate compounds involves reactions under controlled conditions. For instance, sodium tripolyphosphate is prepared through thermal intermolecular dehydration, demonstrating the complex synthesis routes for sodium phosphate compounds (Banach & Makara, 2011). Another example includes the synthesis of sodium praseodymium polyphosphate, highlighting the diverse synthetic strategies employed for sodium phosphates (Horchani-Naifer, Amami, & Ferid, 2009).
Molecular Structure Analysis
The molecular structure of sodium phosphate compounds varies with the specific type of sodium phosphate. For example, sodium praseodymium polyphosphate has a monoclinic crystal structure, demonstrating the structural diversity of these compounds (Horchani-Naifer et al., 2009).
Chemical Reactions and Properties
Sodium phosphate compounds engage in various chemical reactions, including the cleavage of phosphorus-carbon bonds facilitated by sodium/naphthalene, which is crucial for the synthesis of diphosphines, indicating the reactivity and utility of sodium phosphates in organic synthesis (Chou, Tsao, & Hung, 1986).
Physical Properties Analysis
The physical properties of sodium phosphates, such as thermal behavior, are critical for their applications. The thermal decomposition of sodium tripolyphosphate has been extensively studied, providing insight into the stability and thermal properties of sodium phosphates (Banach & Makara, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of sodium phosphate compounds are influenced by their molecular structure and synthesis route. The study on the stability of sodium phosphate solutions by NMR highlights the importance of structural analysis in understanding the chemical behavior of sodium phosphates (Stachel, Hofmann, & Losso, 1996).
Applications De Recherche Scientifique
Synthèse organique
L’hydrogénophosphate de sodium et de naphtalène-2-yle est utilisé en synthèse organique, en particulier dans la préparation d’esters phosphoniques α-amino bihétérocycliques. Ces composés sont synthétisés via des réactions de cycloaddition alcène-azide catalysées par le cuivre (I) (CuAAC), qui font partie de la chimie click. La régiosélectivité et le rendement du composé sont importants dans ce contexte, car il sert de précurseur pour des molécules organiques plus complexes .
Inhibition enzymatique des peptides
En raison de sa similitude structurale avec les acides carboxyliques, l’this compound agit comme un inhibiteur enzymatique des peptides. Il mime les états de transition des amines et des esters dans les processus biologiques, ce qui est crucial pour l’étude des réactions catalysées par les enzymes et le développement de produits pharmaceutiques .
Nanotechnologie
Le potentiel du composé en nanotechnologie réside dans sa capacité à agir comme agent réducteur dans la synthèse de nanoparticules. Il pourrait être utilisé pour contrôler la taille et la forme des nanoparticules, ce qui est essentiel pour leur application dans l’électronique, la médecine et d’autres domaines .
Safety and Hazards
Sodium 2-naphthyl hydrogen phosphate may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or inhaled. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Use should be only outdoors or in a well-ventilated area. Dust/fume/gas/mist/vapors/spray should not be breathed .
Relevant Papers
A paper titled “Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions” discusses the use of 2-naphthol, a related compound, in various organic transformations . The paper provides a comprehensive review of multicomponent reactions, wherein heterocyclic compounds are synthesized utilizing 2-naphthyl as one of the starting materials .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis and reactivity of zerovalent iron nanoparticles
Mode of Action
Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds .
Biochemical Pathways
Alkali metal naphthalenides have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have a role in similar biochemical pathways.
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate .
Result of Action
Alkali metal naphthalenides have been used to prepare various reactive base metals such as ti (0), mo (0), w (0), or zn (0) . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have similar effects.
Action Environment
The action of Sodium naphthalen-2-yl hydrogenphosphate can be influenced by various environmental factors. For instance, the stability of alkali metal naphthalenides, which are related compounds, is known to be affected by the type of alkali metal, the type of solvent, the temperature, and the time of storage .
Propriétés
IUPAC Name |
sodium;naphthalen-2-yl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13095-41-5 (Parent) | |
| Record name | Sodium 2-naphthyl hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00162773 | |
| Record name | Sodium 2-naphthyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14463-68-4 | |
| Record name | Sodium 2-naphthyl hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-naphthyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-naphthyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)






